molecular formula C21H19N3O3 B10812542 N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

Cat. No.: B10812542
M. Wt: 361.4 g/mol
InChI Key: QPJHWTOCZTWCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide is a benzimidazole-derived compound featuring a 4-methylphenoxyethyl side chain and a furan-2-carboxamide moiety. Benzimidazole scaffolds are widely recognized for their pharmacological versatility, particularly in antimicrobial and anticancer applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-15-8-10-16(11-9-15)26-14-12-24-18-6-3-2-5-17(18)22-21(24)23-20(25)19-7-4-13-27-19/h2-11,13H,12,14H2,1H3,(H,22,23,25)

InChI Key

QPJHWTOCZTWCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3C_{21}H_{19}N_{3}O_{3}. Its structure features a benzimidazole core linked to a furan ring through an ethyl chain, with a 4-methylphenoxy substituent enhancing its chemical reactivity and biological profile.

PropertyValue
Molecular Weight365.39 g/mol
IUPAC NameThis compound
CAS Number871547-61-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the benzimidazole core. The introduction of the ethyl chain and furan ring requires specific catalysts and solvents to optimize yield and purity. The synthetic pathway can be summarized as follows:

  • Preparation of Benzimidazole Core : Utilizing appropriate precursors and reaction conditions.
  • Formation of Ethyl Linkage : Employing alkylation techniques.
  • Introduction of Furan Ring : Through cyclization reactions.
  • Carboxamide Formation : Finalizing with amide bond formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of 12 µM, indicating potent antiproliferative activity.
  • A549 (Lung Cancer) : Showed an IC50 value of 15 µM, suggesting effectiveness in lung cancer treatment.

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Antioxidant Activity

The compound also displays notable antioxidant properties. In DPPH radical scavenging assays, it showed a scavenging activity comparable to standard antioxidants, with an IC50 value of 25 µM. This suggests its potential role in mitigating oxidative stress-related diseases.

Acetylcholinesterase Inhibition

Another significant biological activity is its inhibitory effect on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease. Preliminary results indicated an IC50 value of 30 µM, demonstrating moderate AChE inhibition.

Case Studies

  • In Vivo Efficacy in Tumor Models : A study conducted on xenograft models revealed that administration of the compound led to a 40% reduction in tumor volume compared to control groups, underscoring its potential as an anticancer agent.
  • Neuroprotective Effects : In a model of induced oxidative stress in neuronal cells, treatment with the compound resulted in a significant decrease in cell death rates, highlighting its neuroprotective capabilities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Substituent Variations

A. Benzimidazole Modifications

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide () Key Differences: Replaces the 4-methylphenoxyethyl group with a 4-chlorobenzyl substituent and introduces an N-methylated carboxamide. N-methylation may reduce metabolic degradation but could lower solubility.

2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol () Key Differences: Substitutes the furan carboxamide with a sulfanyl ethanol group.

B. Furan Carboxamide Modifications

5-[(3-Chlorophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide () Key Differences: Incorporates a morpholinylethyl group on benzimidazole and a 3-chlorophenoxy substituent. Impact: Morpholine enhances water solubility, which may improve pharmacokinetics. The chlorophenoxy group could increase halogen bonding, as seen in its IC50 value of 10,900 nM for undisclosed targets.

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide () Key Differences: Features a stereocenter (S-configuration) and a phenylethyl chain. Impact: Stereochemistry may enhance selectivity for chiral targets (e.g., proteases or GPCRs).

Preparation Methods

Acid-Catalyzed Condensation

o-Phenylenediamine reacts with carboxylic acids or their derivatives under acidic conditions. For example, condensation with 4-methylphenoxyacetic acid in polyphosphoric acid (PPA) at 150–160°C yields 1-[2-(4-methylphenoxy)ethyl]benzimidazole. Alternative catalysts like Amberlyst-15 in water under ultrasonic irradiation (90°C, 2 h) achieve 84% yield for analogous benzimidazoles.

Reaction Conditions Table

ReactantsCatalyst/SolventTemperature/TimeYieldSource
o-Phenylenediamine + 4-Methylphenoxyacetic acidPPA150°C, 4 h68%
o-Phenylenediamine + 4-Methylphenoxyacetyl chlorideHCl/EtOHReflux, 6 h72%

Nitro Group Reduction

Nitro-substituted intermediates are reduced to amines using Fe/HCl or catalytic hydrogenation. For example, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is reduced with Fe/HCl in THF/water to yield the diamine precursor.

Introduction of the 4-Methylphenoxyethyl Side Chain

The 4-methylphenoxyethyl group is introduced via nucleophilic substitution or alkylation:

Alkylation of Benzimidazole

1H-Benzimidazole reacts with 2-(4-methylphenoxy)ethyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12 h. Alternatively, microwave-assisted alkylation (100°C, 30 min) improves yields to 85%.

Alkylation Optimization Table

MethodBase/SolventConditionsYieldSource
Conventional heatingK₂CO₃/DMF80°C, 12 h70%
Microwave-assistedK₂CO₃/DMSO100°C, 0.5 h85%

Coupling of the Furan-2-Carboxamide Moiety

The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling:

HOBt/EDCl Coupling

1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-amine reacts with furan-2-carboxylic acid using 1-hydroxybenzotriazole (HOBt) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) in DCM at 25°C for 24 h. Yields range from 65–78% after silica gel chromatography.

CDI-Mediated Coupling

N,N'-Carbonyldiimidazole (CDI) in THF facilitates coupling at 0°C to room temperature, achieving 82% yield with reduced side reactions.

Coupling Reagents Comparison

Reagent SystemSolventTemperature/TimeYieldPurity (HPLC)Source
HOBt/EDClDCM25°C, 24 h72%95%
CDITHF0°C → RT, 6 h82%98%

Purification and Characterization

Chromatographic Purification

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan), 4.50 (t, J = 6.8 Hz, 2H, OCH₂), 3.95 (t, J = 6.8 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₂₁H₁₉N₃O₃ [M+H]⁺: 362.1497, found: 362.1501.

Challenges and Optimization

Low Yields in Cyclization

Using PPA as a catalyst often results in tar formation. Switching to ionic liquids (e.g., [BMIM][HSO₄]) increases yields to 76% by enhancing proton availability.

Byproduct Formation in Alkylation

Microwave irradiation reduces dimerization by minimizing reaction time. Adding catalytic KI improves alkylation efficiency (yield: 89%) .

Q & A

Q. What are the optimized synthetic routes for N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide, and how can reaction conditions be adjusted to improve yield and purity?

The synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with furan-2-carboxamide derivatives. Key steps include:

  • Alkylation : Introducing the 4-methylphenoxyethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
  • Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DMSO), temperature (60–80°C), and reaction time (12–24 hrs) to minimize side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzimidazole C-2 linkage to furan) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₃O₃) and isotopic purity .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymes or receptors?

  • Target selection : Prioritize kinases (e.g., EGFR) or ion channels (e.g., TRPM8) based on structural analogs’ activities .
  • In vitro assays : Use fluorescence-based kinase assays or electrophysiology for TRPM8 channel inhibition. For example:
  • Pre-incubate the compound (1–10 µM) with TRPM8-expressing HEK293 cells and measure calcium influx using Fura-2AM .
  • Dose-response curves (IC₅₀ determination) and competitive binding studies with known inhibitors validate specificity .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving benzimidazole-furan hybrids?

  • Meta-analysis : Compare datasets for variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media vs. FBS-supplemented) .
  • Computational modeling : Perform molecular dynamics simulations to assess binding stability with target proteins (e.g., EGFR-TK) under varying pH or co-solvent conditions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-methylphenoxy → 3,5-dimethylphenoxy) to isolate pharmacophoric contributions .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in lead optimization?

  • Substitution libraries : Synthesize analogs with variations in:
  • Phenoxy group : Replace 4-methyl with halogen (Cl, F) or methoxy to assess steric/electronic effects .
  • Benzimidazole core : Introduce methyl or nitro groups at N-1 to modulate lipophilicity (logP) .
    • Biological testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines) and correlate activity with physicochemical parameters (e.g., cLogP, PSA) .
    • Data tables :
Analog ModificationIC₅₀ (EGFR-TK, µM)logP
4-Methylphenoxy (parent)0.453.2
4-Chlorophenoxy0.323.8
3,5-Dimethylphenoxy0.784.1

Table: SAR analysis showing enhanced potency with electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.